molecular formula C20H20N2OS B2866393 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione CAS No. 112547-65-6

4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione

Cat. No. B2866393
CAS RN: 112547-65-6
M. Wt: 336.45
InChI Key: ZZAGYJZHSQZOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione” is a heterocyclic compound. It’s part of a class of compounds known as thiophenes, which are aromatic heterocyclic compounds that contain a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Scientific Research Applications

Antiproliferative Agents

Compounds with the pyrido[2,3-d]pyrimidine structure have been identified as having significant antiproliferative properties . This suggests that our compound could be explored for its potential to inhibit the growth of cancer cells, which is crucial in the development of anticancer therapies.

Antimicrobial Activity

The pyrido[2,3-d]pyrimidine derivatives are known to exhibit antimicrobial properties . Research into the applications of our compound could lead to the development of new antibiotics or disinfectants, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory and Analgesic Applications

These derivatives have also been associated with anti-inflammatory and analgesic effects . The compound could be studied for its effectiveness in reducing inflammation and pain, which would be beneficial in treatments for conditions like arthritis.

Hypotensive Effects

Some pyrido[2,3-d]pyrimidine derivatives have shown hypotensive effects, indicating potential applications in managing high blood pressure . Further research could determine if our compound can be used as a therapeutic agent for hypertension.

Antihistamine Properties

The structure of pyrido[2,3-d]pyrimidine derivatives has been linked with antihistamine activity . This implies that our compound might be useful in the treatment of allergic reactions, such as hay fever or hives.

PI3K Inhibition

Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival . This suggests potential applications in targeting pathways that are often dysregulated in cancer.

Protein Tyrosine Kinase Inhibition

Compounds such as TKI-28, which are derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, have been shown to inhibit protein tyrosine kinases . This is significant in the context of cancer treatment, as these enzymes are key targets in many cancer therapies.

Cyclin-Dependent Kinase Inhibition

The pyrido[2,3-d]pyrimidin-7-one ring system has been associated with the inhibition of cyclin-dependent kinases . These enzymes are crucial for cell cycle progression, and their inhibition could be a strategy for controlling cancer cell proliferation.

properties

IUPAC Name

6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAGYJZHSQZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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